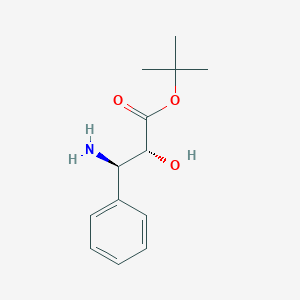

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

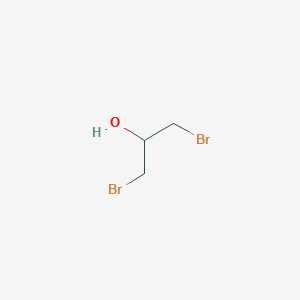

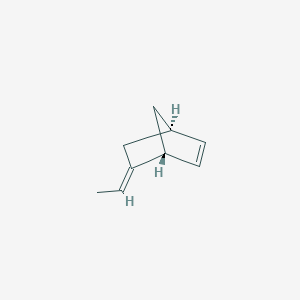

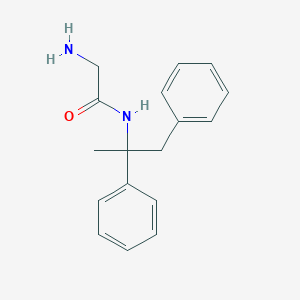

The compound "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" is a chiral amino acid derivative characterized by the presence of a t-butyl group, an amino group, and a hydroxyl group attached to a phenylpropanoate backbone. This structure suggests potential applications in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related t-butyl amino acid derivatives has been explored in various studies. For instance, the preparation of N-protected amino acids, which could be structurally related to the compound , can be achieved using 2-phenylisopropyl and t-butyl trichloroacetimidates under mild neutral conditions . Additionally, the stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-l-lyxo-pentanoate, a compound with a similar t-butyl and amino acid motif, has been reported using a diastereoselective addition reaction mediated by MgBr2 . These methods could potentially be adapted for the synthesis of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" has been studied using various analytical techniques. For example, the structure of a t-butyl substituted compound was analyzed using NMR and X-ray techniques, revealing that it exists in different forms depending on the state (solution or solid) . This suggests that the compound of interest may also exhibit interesting structural properties that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of t-butyl amino acid derivatives can be complex. For instance, the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate involves selective aldol condensation and further transformation into different products depending on the stereochemistry . This indicates that "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" could also undergo various chemical reactions, which would be worth exploring in detail.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" are not directly reported, related compounds provide some insight. For example, the breakdown products of α-Phenyl-N-t-butyl nitrone, which include an N-t-butyl hydroxylamine, have been shown to possess potent biological activity, such as delaying senescence in human lung fibroblasts . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be beneficial in biomedical applications.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZKKASRJHWGD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)

![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)

![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)